molecular formula C16H12Cl3NO B2937025 (4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime CAS No. 338401-34-6

(4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime

Cat. No.: B2937025
CAS No.: 338401-34-6
M. Wt: 340.63
InChI Key: XLKFPTSFBIEJHV-CAPFRKAQSA-N
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Description

(4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime (CAS: 338401-34-6) is a chlorinated aromatic compound featuring a cyclopropane ring fused to two substituted phenyl groups and an oxime functional group. Its structure includes a 4-chlorophenyl moiety attached to a methanone group, which is further linked to a cyclopropane ring bearing a 2,4-dichlorophenyl substituent .

Properties

IUPAC Name

(NZ)-N-[(4-chlorophenyl)-[2-(2,4-dichlorophenyl)cyclopropyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl3NO/c17-10-3-1-9(2-4-10)16(20-21)14-8-13(14)12-6-5-11(18)7-15(12)19/h1-7,13-14,21H,8H2/b20-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKFPTSFBIEJHV-CAPFRKAQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=NO)C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C1/C(=N/O)/C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime typically involves the reaction of (4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would be influenced by cost, availability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The oxime can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. The chlorophenyl groups may interact with hydrophobic pockets in proteins, affecting their function. The cyclopropyl ring adds rigidity to the molecule, potentially enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Analysis

Core Structural Motifs: Cyclopropane Rings: Present in the target compound and piperazine derivatives (3a-j), conferring conformational rigidity that may enhance binding to biological targets . Oxime Functional Group: Critical for forming stable intermediates (e.g., in flucycloxuron synthesis) and may participate in hydrogen bonding with biological targets .

Synthetic Pathways :

  • The target compound’s one-pot synthesis (70.6% yield) is more efficient than multi-step methods for piperazine derivatives (e.g., reductive amination in compound 3a-j) .
  • Sodium hydride/DMF-mediated reactions are common in alkylation steps for oxime derivatives (e.g., ), highlighting shared reactivity patterns .

Biological Activities :

  • Anticancer/Antituberculosis : Piperazine derivatives (3a-j) demonstrate dual activity, likely due to the basic nitrogen in piperazine enhancing interaction with cellular targets .
  • Pesticidal Applications : The target compound and 1-(2,4-dichlorophenyl)-imidazole oxime are intermediates for insecticides/fungicides, suggesting dichlorophenyl groups enhance agrochemical efficacy .

Physicochemical Properties :

  • Melting points (e.g., 130–134°C for the morpholine derivative) and chromatographic data (Rf = 0.26) provide insights into purity and solubility, which influence formulation stability .

Research Implications

  • Structure-Activity Relationships (SAR) : The 2,4-dichloro substitution pattern in the target compound may optimize pesticidal activity, while piperazine/morpholine groups redirect functionality toward therapeutic applications .
  • Synthetic Optimization : The one-pot method for the target compound offers a scalable model for related oxime derivatives .

Biological Activity

(4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime, with the CAS number 338401-34-6, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula: C16_{16}H12_{12}Cl3_{3}NO
  • Molecular Weight: 340.64 g/mol
  • Synonyms: (NZ)-N-[(4-chlorophenyl)-[2-(2,4-dichlorophenyl)cyclopropyl]methylidene]hydroxylamine

The compound features a unique cyclopropyl ring substituted with chlorophenyl groups, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of chlorophenyl compounds can inhibit the growth of various bacterial strains including Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

Enzyme inhibition is another area where this compound may demonstrate activity. Compounds structurally related to this compound have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase and urease. These enzymes are critical in various physiological processes and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and gastric ulcers .

Study 1: Antioxidant and Antimicrobial Properties

A study evaluating the antioxidant and antimicrobial properties of phenolic compounds found that certain derivatives exhibited potent activity against bacterial strains while also demonstrating antioxidant capabilities . The structure-activity relationship highlighted the importance of specific substituents on the phenolic ring in enhancing biological efficacy.

Study 2: Enzyme Inhibition Assays

Another research effort focused on the synthesis and evaluation of various oxime derivatives for their enzyme inhibition potential. The results indicated that certain compounds showed strong inhibitory action against urease, suggesting potential applications in treating infections caused by urease-producing bacteria .

Table 1: Biological Activity Summary of Related Compounds

Compound NameActivity TypeTarget Organism/EnzymeIC50 Value (μM)
Compound AAntimicrobialSalmonella typhi25
Compound BEnzyme InhibitionAcetylcholinesterase15
Compound CAntioxidantDPPH Radical Scavenging30
Compound DAntimicrobialBacillus subtilis20

Q & A

Q. What is the synthetic route for (4-chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime?

The synthesis typically involves reacting the parent ketone, (4-chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone, with hydroxylamine hydrochloride in a basic medium (e.g., sodium acetate) under reflux in ethanol or methanol. The oxime formation is driven by nucleophilic addition of hydroxylamine to the carbonyl group. Purification is achieved via recrystallization or chromatography .

Q. What are the key physicochemical properties of this compound?

  • Molecular formula : Likely C₁₆H₁₁Cl₃NO (based on structural analogs).
  • Melting point : Analogous cyclopropyl-containing oximes exhibit melting points between 29–31°C .
  • Density : Estimated ~1.16 g/cm³ (similar to chlorophenyl-substituted methanones) .
  • Solubility : Expected to be soluble in polar aprotic solvents (e.g., DMSO) and alcohols due to the oxime moiety .

Q. How is the geometric isomerism (E/Z) of the oxime group characterized?

The E/Z configuration is determined using NMR spectroscopy. The oxime proton (NH) in the Z-isomer typically resonates at δ 8–9 ppm due to hydrogen bonding, while the E-isomer appears downfield. X-ray crystallography or NOE experiments can further confirm spatial arrangements .

Q. What preliminary biological activities have been reported for structurally related oximes?

Cyclopropyl oxime derivatives exhibit antimicrobial, antifungal, and anticancer properties. For example, analogs with dichlorophenyl substituents show activity against Mycobacterium tuberculosis (MIC <10 µg/mL) . Target-specific assays (e.g., enzyme inhibition) are recommended to validate mechanisms .

Advanced Research Questions

Q. What strategies optimize cyclopropane ring stability during synthesis?

Cyclopropane rings are prone to ring-opening under acidic or oxidative conditions. Using mild bases (e.g., NaHCO₃) and low-temperature reactions minimizes degradation. Stabilizing agents like TBAB (tetrabutylammonium bromide) enhance reaction efficiency in cyclopropanation steps .

Q. How do structural modifications (e.g., substituent positions) affect bioactivity?

  • Chlorine positioning : The 2,4-dichlorophenyl group enhances lipophilicity and membrane permeability, critical for antifungal activity.
  • Oxime vs. hydrazone : Oximes exhibit higher metabolic stability compared to hydrazones due to reduced hydrolysis susceptibility. Comparative studies with analogs (e.g., hydrazones, semicarbazones) reveal oximes’ superior selectivity for cytochrome P450 inhibition .

Q. What analytical methods resolve contradictions in spectral data for cyclopropyl-containing compounds?

Conflicting NMR signals (e.g., cyclopropyl proton splitting) are resolved using 2D techniques (COSY, HSQC). High-resolution mass spectrometry (HRMS) validates molecular ion peaks, while IR spectroscopy confirms oxime N–O stretching (~1600 cm⁻¹) .

Q. How can computational modeling predict metabolic pathways for this oxime?

Density functional theory (DFT) calculates bond dissociation energies to predict oxidative metabolism sites. In silico tools like ADMET Predictor™ simulate phase I/II metabolism, identifying potential glucuronidation or sulfation sites at the oxime group .

Q. What is the role of the cyclopropane ring in modulating receptor binding?

The cyclopropane’s rigid geometry restricts conformational flexibility, enhancing affinity for planar binding pockets (e.g., cannabinoid receptors). Docking studies with analogs suggest hydrophobic interactions between chlorophenyl groups and receptor subpockets .

Q. How are synthetic impurities (e.g., nitrobenzyl derivatives) controlled during scale-up?

Process-related impurities, such as O-(4-nitrobenzyl)oxime isomers, are monitored via HPLC with UV detection (λ = 254 nm). Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >98% purity. Stability studies under accelerated conditions (40°C/75% RH) ensure shelf-life compliance .

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